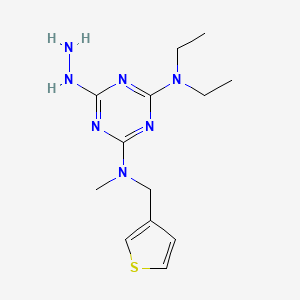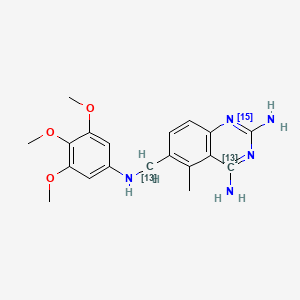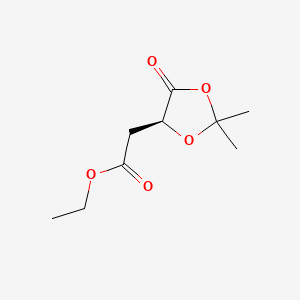
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound with a complex structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the reaction of ethyl acetoacetate with formaldehyde and a suitable chiral catalyst to induce the formation of the dioxolane ring. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography ensures the final product’s purity.
化学反应分析
Types of Reactions
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group.
科学研究应用
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets, often enzymes or receptors. The dioxolane ring structure allows for unique binding interactions, which can modulate biological pathways and result in various effects.
相似化合物的比较
Similar Compounds
- Methyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)propanoate
Uniqueness
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
ethyl 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C9H14O5/c1-4-12-7(10)5-6-8(11)14-9(2,3)13-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI 键 |
AVOWRQFMZHDBMI-LURJTMIESA-N |
手性 SMILES |
CCOC(=O)C[C@H]1C(=O)OC(O1)(C)C |
规范 SMILES |
CCOC(=O)CC1C(=O)OC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
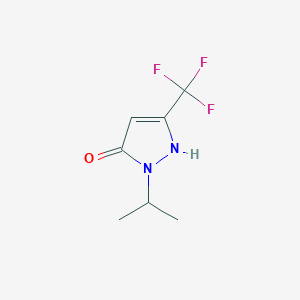

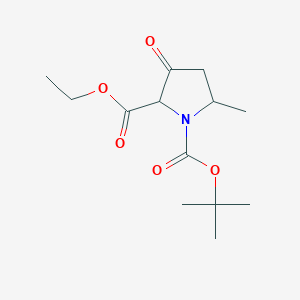
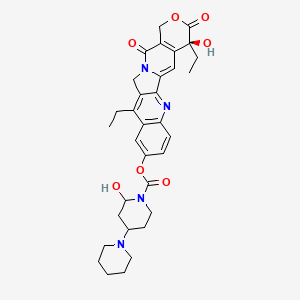
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
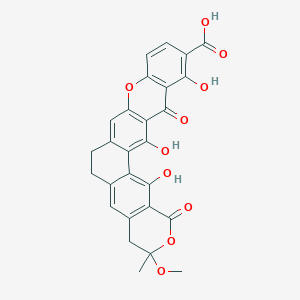
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
